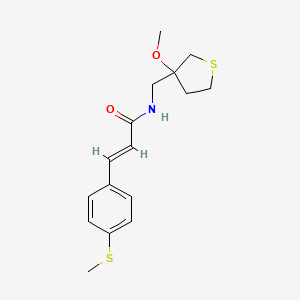

(E)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[(3-methoxythiolan-3-yl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2S2/c1-19-16(9-10-21-12-16)11-17-15(18)8-5-13-3-6-14(20-2)7-4-13/h3-8H,9-12H2,1-2H3,(H,17,18)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEDMNYNZZHIMM-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)C=CC2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1(CCSC1)CNC(=O)/C=C/C2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 337.4 g/mol. The compound features a methoxytetrahydrothiophenyl moiety and a methylthio-substituted phenyl group, which may contribute to its biological activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies on related acrylamide derivatives have shown that they can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of caspases and mitochondrial membrane potential alterations.

Antimicrobial Activity

The presence of the methylthio group in the structure suggests potential antimicrobial properties. Compounds containing sulfur heterocycles have been documented to exhibit antibacterial and antifungal activities. For example, derivatives of benzenesulfonamides have been shown to inhibit bacterial growth by interfering with folic acid synthesis .

The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors. It may act as an inhibitor of carbonic anhydrase, which is critical in various physiological processes, including pH regulation and ion transport. This interaction could lead to downstream effects such as reduced tumor growth or altered microbial metabolism.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is essential. The following table summarizes some characteristics and activities:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Moderate | Enzyme inhibition |

| 4-(Methylthio)phenylacetic acid | High | High | Folic acid synthesis inhibition |

| 4-Isobutoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide | High | Moderate | Carbonic anhydrase inhibition |

Case Studies

- Anticancer Study : A study involving a series of acrylamide derivatives demonstrated that modifications at the phenyl ring significantly enhanced cytotoxicity against breast cancer cell lines. The presence of the methoxy group was crucial for increasing lipophilicity, thereby improving cellular uptake .

- Antimicrobial Study : Another study evaluated the antimicrobial effects of various benzenesulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with sulfur-containing groups exhibited enhanced activity compared to their non-sulfur counterparts .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that combines a tetrahydrothiophene moiety with an acrylamide backbone. Its molecular formula is , indicating the presence of sulfur and methoxy groups which enhance its reactivity and biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide exhibit significant anticancer properties. A case study investigated its efficacy against various cancer cell lines, revealing IC50 values that suggest potent cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 10.0 | Disruption of cell cycle progression |

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various pathogens. The results indicate broad-spectrum activity, particularly against Gram-positive bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Bacteriostatic |

| Escherichia coli | 16 µg/mL | Bactericidal |

| Candida albicans | 32 µg/mL | Fungistatic |

Polymer Synthesis

Due to its acrylamide structure, this compound can serve as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research has demonstrated that incorporating this compound into polymer matrices improves their tensile strength and flexibility.

Coatings and Adhesives

The compound's unique chemical properties make it suitable for developing advanced coatings and adhesives that require specific adhesion characteristics and resistance to environmental degradation.

Enzyme Inhibition Studies

Inhibitory studies have shown that this compound can act as a potent inhibitor of certain enzymes involved in metabolic pathways, such as cyclooxygenases (COX). This property is particularly relevant in the development of anti-inflammatory drugs.

Cellular Mechanism Exploration

As a probe molecule, it aids in the exploration of cellular mechanisms related to signal transduction pathways, providing insights into the interactions between small molecules and biological macromolecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations in Acrylamide Derivatives

Table 1: Key Structural Features of Analogues

Unique Features of the Target Compound

- Tetrahydrothiophene vs.

- Methylthio Phenyl Group : Compared to nitro or chloro substituents, the methylthio group offers moderate electron-withdrawing effects and higher lipophilicity, which may enhance membrane permeability .

Q & A

Q. What are the standard protocols for synthesizing (E)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling acrylamide derivatives with substituted tetrahydrothiophene moieties. For example, analogous acrylamides are synthesized via EDCI-mediated coupling in DMF under ice-cooling, followed by purification using column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) . Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. THF), reaction temperature (e.g., 35°C for 5 hours for acid chloride formation), and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of amine to acryloyl chloride) . Monitoring via TLC and spectroscopic validation (NMR, MS) ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Prioritize signals for the acrylamide double bond (δ ~6.3–7.6 ppm for trans-olefinic protons, J ≈ 15–16 Hz) and methoxy groups (δ ~3.3–3.8 ppm). Tetrahydrothiophene protons appear as multiplet signals (δ ~2.5–4.0 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation from theoretical values .

- IR : Validate acrylamide C=O stretch (~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Q. How can researchers address solubility challenges in biological assays for this hydrophobic acrylamide derivative?

- Methodological Answer :

- Use co-solvents like DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in assay buffers (e.g., PBS).

- Formulate with cyclodextrins or lipid-based nanoparticles to enhance aqueous stability .

- Validate biocompatibility via negative controls (e.g., solvent-only) in cytotoxicity assays .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in structure-activity relationship (SAR) data for this compound’s anticancer activity?

- Methodological Answer :

- Comparative SAR : Synthesize analogs with systematic substitutions (e.g., replacing methoxy with hydroxy groups) to isolate electronic/steric effects .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like tubulin or kinases, correlating with experimental IC₅₀ values .

- Meta-Analysis : Cross-reference bioactivity data across studies (e.g., nitric oxide scavenging vs. antiproliferative assays) to identify off-target effects .

Q. How can researchers design experiments to elucidate the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes (human/rodent) with NADPH cofactor, followed by LC-MS/MS to identify phase I/II metabolites (e.g., demethylation, glutathione adducts) .

- Isotope Labeling : Synthesize deuterated analogs to track metabolic pathways via mass shifts in MS spectra .

- Pharmacokinetic Profiling : Conduct IV/oral dosing in rodents, measuring plasma half-life (t₁/₂), clearance, and bioavailability .

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Transcriptomics/Proteomics : Perform RNA-seq or SILAC-based proteomics on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

- Cryo-EM/X-ray Crystallography : Resolve compound-target complexes (e.g., enzyme-inhibitor structures) to guide rational drug design .

- In Vivo Imaging : Use fluorescently tagged analogs for real-time biodistribution tracking in tumor xenograft models .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Dosage Optimization : Adjust in vivo dosing regimens to match in vitro IC₅₀ values, accounting for plasma protein binding and tissue penetration .

- Biomarker Validation : Quantify target engagement (e.g., phosphorylation inhibition) in tumor biopsies via Western blot or ELISA .

- PK/PD Modeling : Integrate pharmacokinetic data with pharmacodynamic endpoints (e.g., tumor volume reduction) using tools like Phoenix WinNonlin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.